Methyl 4-methylcinnamate

Descripción

BenchChem offers high-quality Methyl 4-methylcinnamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-methylcinnamate including the price, delivery time, and more detailed information at info@benchchem.com.

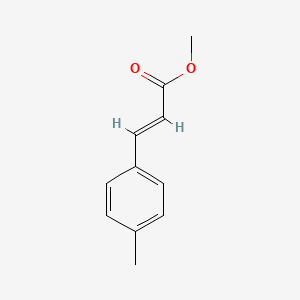

Structure

3D Structure

Propiedades

IUPAC Name |

methyl (E)-3-(4-methylphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-9-3-5-10(6-4-9)7-8-11(12)13-2/h3-8H,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJBRXRCJNSDHT-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346183 | |

| Record name | Methyl (2E)-3-(4-methylphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20754-20-5 | |

| Record name | Methyl (2E)-3-(4-methylphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to Methyl 4-methylcinnamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-methylcinnamate, a derivative of cinnamic acid. While less documented than its counterparts, such as methyl cinnamate and methyl 4-methoxycinnamate, this guide synthesizes the available technical data to support researchers and drug development professionals in their work with this compound. This document emphasizes the practical application of scientific principles, focusing on synthesis, analytical characterization, and potential biological relevance, all grounded in established scientific literature.

Compound Profile and Physicochemical Properties

Methyl 4-methylcinnamate is an ester of 4-methylcinnamic acid and methanol. The introduction of a methyl group at the para-position of the phenyl ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability compared to unsubstituted methyl cinnamate. Such "magic methyl" effects are a key area of investigation in drug discovery, potentially enhancing a molecule's pharmacokinetic and pharmacodynamic profile.

Table 1: Physicochemical Properties of Methyl 4-methylcinnamate and Related Compounds

| Property | Methyl 4-methylcinnamate | Methyl Cinnamate | Methyl 4-methoxycinnamate |

| Molecular Formula | C₁₁H₁₂O₂ | C₁₀H₁₀O₂[1] | C₁₁H₁₂O₃[2][3] |

| Molecular Weight | 176.21 g/mol | 162.19 g/mol [1] | 192.21 g/mol [] |

| Appearance | Yellow Solid[5] | White to pale yellow crystals[] | White to off-white solid[5][6] |

| Melting Point | Not reported | 33-38 °C[1] | 89-90 °C[6][7] |

| Boiling Point | Not reported | 260-262 °C[1] | 310.6 °C at 760 mmHg |

| Solubility | Not reported | Insoluble in water[8] | Sparingly soluble in water[2] |

Synthesis of Methyl 4-methylcinnamate

The synthesis of Methyl 4-methylcinnamate can be achieved through the esterification of 4-methylcinnamic acid. A common and effective method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of an acid catalyst.

Fischer Esterification: A Reliable Synthetic Route

The Fischer esterification is an equilibrium-driven process. To ensure a high yield of the desired ester, the equilibrium can be shifted towards the product side by using an excess of one of the reactants, typically the alcohol, or by removing water as it is formed.

Reaction Scheme:

Caption: Fischer esterification of 4-methylcinnamic acid.

Experimental Protocol: Synthesis of Methyl 4-methylcinnamate[5]

This protocol is based on a reported synthesis and provides a clear, step-by-step methodology for laboratory preparation.

Materials:

-

4-methylcinnamic acid

-

Methanol (reagent grade)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methylcinnamic acid and an excess of methanol. Methanol serves as both the reactant and the solvent.

-

Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether.

-

Carefully neutralize the excess acid by washing with a saturated solution of sodium bicarbonate.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography to yield pure Methyl 4-methylcinnamate as a yellow solid.[5]

-

Analytical Characterization

Accurate characterization of the synthesized compound is critical for ensuring its purity and confirming its identity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

¹H and ¹³C NMR Spectroscopic Data[5]

The following data was reported for Methyl 4-methylcinnamate in CDCl₃:

Table 2: NMR Data for Methyl 4-methylcinnamate

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |

| δ 7.67 (d, J = 16.0 Hz, 1H) | δ 167.7 |

| δ 7.42 (d, J = 8.1 Hz, 2H) | δ 145.1 |

| δ 7.19 (d, J = 7.9 Hz, 2H) | δ 144.8 |

| δ 6.40 (d, J = 16.0 Hz, 1H) | δ 140.8 |

| δ 3.80 (s, 3H) | δ 131.8 |

| δ 2.37 (s, 3H) | δ 130.0 |

| δ 129.5 | |

| δ 128.4 | |

| δ 127.9 | |

| δ 117.0 | |

| δ 116.7 | |

| δ 51.8 | |

| δ 21.8 |

Interpretation of NMR Spectra:

-

¹H NMR: The two doublets at 7.67 and 6.40 ppm with a large coupling constant (J = 16.0 Hz) are characteristic of the trans-alkene protons. The two doublets at 7.42 and 7.19 ppm correspond to the aromatic protons. The singlet at 3.80 ppm is assigned to the methyl ester protons, and the singlet at 2.37 ppm is assigned to the methyl group on the phenyl ring.

-

¹³C NMR: The signal at 167.7 ppm corresponds to the ester carbonyl carbon. The signals in the aromatic region (116-146 ppm) are consistent with a substituted benzene ring. The signals at 51.8 and 21.8 ppm are assigned to the methyl ester carbon and the aromatic methyl carbon, respectively.

Potential Applications in Research and Drug Development

While specific biological activities for Methyl 4-methylcinnamate are not extensively reported, the broader class of cinnamic acid derivatives has shown a wide range of pharmacological effects. This suggests that Methyl 4-methylcinnamate could be a valuable scaffold for further investigation.

The "Magic Methyl" Effect in Drug Design

The addition of a methyl group to a bioactive molecule can have profound effects on its properties.[9] These "magic methyl" effects can include:

-

Increased Lipophilicity: Enhancing membrane permeability and oral absorption.

-

Metabolic Blocking: The methyl group can block sites of metabolism, increasing the compound's half-life.

-

Improved Binding Affinity: The methyl group can make favorable hydrophobic interactions with the target protein.

The 4-methyl substitution on the cinnamate core makes this compound an interesting candidate for exploring these effects in various biological systems.

Potential as an Anti-inflammatory Agent

Cinnamic acid and its derivatives have been reported to possess anti-inflammatory properties. For example, methyl cinnamate has been shown to have anti-inflammatory effects in a mouse model of colitis by inhibiting the MAPK signaling pathway.[10] Given the structural similarity, it is plausible that Methyl 4-methylcinnamate could exhibit similar activities.

Caption: Potential anti-inflammatory mechanism of cinnamate derivatives.

Other Potential Biological Activities

Cinnamic acid derivatives have been investigated for a variety of other biological activities, including:

-

Antibacterial and Antifungal Properties: Some cinnamates have shown activity against various microbial strains.[9]

-

Antioxidant Activity: The phenolic structure of some cinnamic acid derivatives contributes to their antioxidant properties.

-

Enzyme Inhibition: Certain cinnamate derivatives have been found to inhibit enzymes such as acetylcholinesterase.

Further research is required to determine if Methyl 4-methylcinnamate shares these or other biological activities.

Conclusion

Methyl 4-methylcinnamate represents an intriguing, yet understudied, derivative of cinnamic acid. This guide provides a foundational understanding of its synthesis and analytical characterization, based on the available scientific literature. The potential for this compound to exhibit interesting biological activities, possibly enhanced by the "magic methyl" effect, makes it a compelling candidate for further investigation in the fields of medicinal chemistry and drug discovery. Researchers are encouraged to use the information presented herein as a starting point for their own explorations into the properties and applications of this unique molecule.

References

-

CAS Common Chemistry. (n.d.). Methyl 4-methoxycinnamate. Retrieved from [Link]

-

Chemsrc. (2025, August 25). METHYL 4-METHOXYCINNAMATE | CAS#:832-01-9. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl 4-methoxycinnamate, 832-01-9. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl cinnamate. Retrieved from [Link]

-

Journal of Chemical Education. (2020). Transmutation of Scent: An Evaluation of the Synthesis of Methyl Cinnamate, a Commercial Fragrance, via a Fischer Esterification for the Second-Year Organic Laboratory. Journal of Chemical Education, 97(11), 4127-4132. [Link]

-

Molecules. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6081. [Link]

- Google Patents. (n.d.). CN1218794A - Process for preparing cinnamate.

-

ResearchGate. (n.d.). ¹H and ¹³C NMR spectra of methyl cinnamate monomer and poly(methyl.... Retrieved from [Link]

-

Reddit. (n.d.). (Follow up) synthesis of methylcinnamate. Retrieved from [Link]

-

MDPI. (n.d.). A Phytochemical Constituent, (E)-Methyl-Cinnamate Isolated from Alpinia katsumadai Hayata Suppresses Cell Survival, Migration, and Differentiation in Pre-Osteoblasts. Molecules, 25(1), 123. [Link]

-

PubMed. (2023). Methyl cinnamate protects against dextran sulfate sodium-induced colitis in mice by inhibiting the MAPK signaling pathway. Acta Biochimica et Biophysica Sinica, 55(9), 1591-1601. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Methyl 4-Methoxycinnamate supplier | CAS 832-01-9 | AOBIOUS [aobious.com]

- 5. METHYL 4-METHOXYCINNAMATE | 832-01-9 [chemicalbook.com]

- 6. methyl 4-methoxycinnamate, 832-01-9 [thegoodscentscompany.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Methyl cinnamate - Wikipedia [en.wikipedia.org]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. Methyl cinnamate protects against dextran sulfate sodium-induced colitis in mice by inhibiting the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Methyl 4-methylcinnamate

Introduction

Methyl 4-methylcinnamate, also known as methyl p-methylcinnamate, is an organic compound belonging to the cinnamate ester family. It is structurally characterized by a methyl ester of 4-methylcinnamic acid. This white to yellow solid possesses a distinct aromatic profile that makes it a valuable ingredient in the flavor and perfume industries. For researchers and professionals in drug development, the interest in cinnamic acid derivatives extends beyond their sensory properties. These compounds serve as versatile scaffolds and intermediates in organic synthesis, with a growing body of literature exploring their potential biological activities, including antimicrobial and anti-inflammatory properties.

This guide provides a comprehensive overview of the core chemical properties and technical data for methyl 4-methylcinnamate, designed to support advanced research and development applications. We will delve into its physicochemical characteristics, spectroscopic signature, synthesis protocols, and safety considerations, grounding all claims in authoritative data.

Section 1: Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. Methyl 4-methylcinnamate's structure, consisting of a para-substituted aromatic ring, a trans-alkene linker, and a methyl ester group, results in the physicochemical characteristics detailed below. The trans-configuration of the double bond is the most stable and common isomer.

| Property | Value | Source(s) |

| IUPAC Name | Methyl (2E)-3-(4-methylphenyl)prop-2-enoate | N/A |

| Synonyms | Methyl p-methylcinnamate, Methyl 4-methylcinnamate | [1] |

| CAS Number | 1754-62-7 | [2] |

| Molecular Formula | C₁₁H₁₂O₂ | [3] |

| Molecular Weight | 176.21 g/mol | [3] |

| Appearance | White to yellow solid/crystalline powder | [3] |

| Melting Point | 34-38 °C | [4] |

| Boiling Point | 261-262 °C | [4] |

| Solubility | Insoluble in water; Soluble in alcohol, fixed oils | [2][4] |

| Density | 1.092 g/cm³ | [4] |

These properties are critical for selecting appropriate solvents for reactions and purification, predicting the compound's behavior in different environments, and designing formulation strategies.

Section 2: Synthesis and Mechanistic Insight

The most direct and widely adopted method for synthesizing methyl 4-methylcinnamate is through the Fischer esterification of 4-methylcinnamic acid.[5] This acid-catalyzed reaction provides a reliable and scalable route to the desired ester.

Reaction Mechanism: Fischer Esterification

The causality behind this experimental choice lies in its efficiency and simplicity. The mechanism proceeds via several key steps:

-

Protonation of the Carbonyl: The carboxylic acid is activated by protonation from a strong acid catalyst (e.g., H₂SO₄), making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: A molecule of methanol acts as the nucleophile, attacking the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated to yield the final methyl 4-methylcinnamate and regenerate the acid catalyst.[5]

The entire process is a sequence of equilibrium steps. To drive the reaction toward the product, an excess of the alcohol (methanol) is typically used, leveraging Le Châtelier's principle.

Caption: High-level workflow for the synthesis of Methyl 4-methylcinnamate.

Detailed Experimental Protocol: Fischer Esterification

This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-methylcinnamic acid (1.0 eq), methanol (10-20 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).

-

Reflux: Heat the mixture to reflux (approximately 65-70°C) with continuous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the starting carboxylic acid spot, which is typically more polar, indicates reaction progression.

-

Work-up: After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.[6] Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine to remove residual salts and methanol.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude methyl 4-methylcinnamate can be purified by recrystallization from a suitable solvent (e.g., hexanes or methanol/water mixture) or by column chromatography on silica gel if higher purity is required. The final product should be a white to off-white solid.

Section 3: Spectroscopic Characterization

Unambiguous identification of the synthesized compound is paramount. The following spectroscopic data provide a characteristic fingerprint for methyl 4-methylcinnamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The data presented here is based on published spectra.[3]

¹H NMR (400 MHz, CDCl₃):

-

δ 7.67 (d, J = 16.0 Hz, 1H): This doublet corresponds to the vinylic proton alpha to the carbonyl group. The large coupling constant (16.0 Hz) is definitive for the trans (E) configuration of the double bond.

-

δ 7.42 (d, J = 8.1 Hz, 2H): These are the two aromatic protons ortho to the alkene group.

-

δ 7.19 (d, J = 7.9 Hz, 2H): These are the two aromatic protons meta to the alkene group.

-

δ 6.40 (d, J = 16.0 Hz, 1H): This doublet is the vinylic proton beta to the carbonyl, coupled to the alpha proton.

-

δ 3.80 (s, 3H): The sharp singlet represents the three protons of the methyl ester group.

-

δ 2.37 (s, 3H): This singlet corresponds to the three protons of the methyl group on the aromatic ring.

¹³C NMR (101 MHz, CDCl₃):

-

δ 167.7 (C=O): Ester carbonyl carbon.

-

δ 145.1, 140.8, 131.8, 129.5, 127.9: Aromatic and vinylic carbons.

-

δ 116.7 (CH=): Vinylic carbon.

-

δ 51.8 (OCH₃): Methyl ester carbon.

-

δ 21.8 (CH₃): Aromatic methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For a related compound, methyl 4-methoxycinnamate, the molecular ion peak (M+) is observed at m/z 192, with a prominent fragment at m/z 161 corresponding to the loss of a methoxy radical (-OCH₃).[7] A similar fragmentation pattern would be expected for methyl 4-methylcinnamate, with a molecular ion at m/z 176.

Section 4: Applications and Biological Relevance

While primarily used in the fragrance industry for its sweet, fruity, and balsamic notes, the cinnamate scaffold is of significant interest to drug development professionals.[8] Cinnamic acid and its derivatives have been investigated for a range of biological activities.[9]

-

Pharmaceutical Intermediates: The structure can be readily modified at the ester, the alkene, or the aromatic ring, making it a valuable starting material for the synthesis of more complex molecules.[8]

-

UV Absorption: Cinnamate esters are known for their ability to absorb UV radiation. While other derivatives like octyl methoxycinnamate are more common in sunscreens, the fundamental chromophore is present in methyl 4-methylcinnamate.[10][11]

-

Potential Bioactivity: Research into related cinnamate compounds has shown antimicrobial and anti-inflammatory properties, suggesting that methyl 4-methylcinnamate could be a candidate for screening in drug discovery programs.[12]

Caption: Core application areas for Methyl 4-methylcinnamate.

Section 5: Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on standard Safety Data Sheet (SDS) information for similar cinnamate compounds.

-

General Handling: Avoid contact with skin, eyes, and clothing.[13][14] Use in a well-ventilated area or under a chemical fume hood.[15] Wash hands thoroughly after handling.[13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.[14]

-

Toxicity: The related methyl cinnamate is reported to be moderately toxic by ingestion, with an oral LD₅₀ for rats of 2610 mg/kg.[4] It may cause skin and respiratory irritation.[13]

It is imperative to consult the specific, most current SDS for methyl 4-methylcinnamate before handling the material.

Conclusion

Methyl 4-methylcinnamate is a compound with established utility and significant potential. Its well-defined chemical properties, straightforward synthesis, and interesting structural motifs make it a valuable tool for researchers in both academia and industry. This guide has provided a technical foundation for its synthesis, characterization, and application, empowering scientists and drug development professionals to leverage this versatile molecule in their work.

References

-

Metascience. (n.d.). Safety Data Sheet Methyl cinnamate. Retrieved February 7, 2026, from [Link]

-

Foreverest Resources Ltd. (n.d.). Methyl Cinnamate. Retrieved February 7, 2026, from [Link]

-

Wikipedia. (n.d.). Methyl cinnamate. Retrieved February 7, 2026, from [Link]

-

The Good Scents Company. (n.d.). methyl 4-methoxycinnamate. Retrieved February 7, 2026, from [Link]

-

Chemsrc. (2023). METHYL 4-METHOXYCINNAMATE | CAS#:832-01-9. Retrieved February 7, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 7, 2026, from [Link]

-

The Good Scents Company. (n.d.). methyl (E)-cinnamate. Retrieved February 7, 2026, from [Link]

-

BMRB. (n.d.). Methyl (4-methoxy)cinnamate (C10 H10 O3). Retrieved February 7, 2026, from [Link]

-

Journal of Chemical Education. (2020). Transmutation of Scent: An Evaluation of the Synthesis of Methyl Cinnamate, a Commercial Fragrance, via a Fischer Esterification for the Second-Year Organic Laboratory. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2018). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 4-Methylcinnamic Acid. Retrieved February 7, 2026, from [Link]

-

ASPIRE. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). CN102701973A - Catalytic synthesis method of methyl cinnamate.

-

ResearchGate. (n.d.). (A) ¹H NMR spectra of methyl cinnamate (top), para‐dibromobenzene.... Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). Methyl Cinnamate. Retrieved February 7, 2026, from [Link]

Sources

- 1. 4-Methylcinnamic acid | 1866-39-3 [chemicalbook.com]

- 2. methyl (E)-cinnamate, 1754-62-7 [thegoodscentscompany.com]

- 3. rsc.org [rsc.org]

- 4. Methyl cinnamate - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. CN102701973A - Catalytic synthesis method of methyl cinnamate - Google Patents [patents.google.com]

- 7. METHYL 4-METHOXYCINNAMATE(832-01-9) IR Spectrum [m.chemicalbook.com]

- 8. foreverest.net [foreverest.net]

- 9. aspire.apsu.edu [aspire.apsu.edu]

- 10. Buy Methyl 4-methoxycinnamate | 3901-07-3 [smolecule.com]

- 11. Methyl 4-methoxycinnamate | 3901-07-3 | Benchchem [benchchem.com]

- 12. Methyl trans-cinnamate | CAS 1754-62-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 13. sds.metasci.ca [sds.metasci.ca]

- 14. fishersci.com [fishersci.com]

- 15. METHYL 4-METHOXYCINNAMATE | CAS#:832-01-9 | Chemsrc [chemsrc.com]

- 16. chemicalbook.com [chemicalbook.com]

Methyl 4-methylcinnamate spectral data

An In-depth Technical Guide to the Spectral Data of Methyl 4-methylcinnamate

Abstract

Methyl 4-methylcinnamate is an organic compound with applications in the fragrance and chemical synthesis sectors. A thorough understanding of its molecular structure is fundamental for quality control, reaction monitoring, and ensuring its correct identification. This technical guide provides a comprehensive analysis of the spectral data of methyl 4-methylcinnamate, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We present detailed experimental protocols, tabulated spectral data with assignments, and in-depth interpretations, offering a definitive resource for researchers, chemists, and drug development professionals.

Molecular Structure and Overview

Methyl 4-methylcinnamate, with the molecular formula C₁₁H₁₂O₂, is the methyl ester of 4-methylcinnamic acid. It belongs to the class of cinnamate esters, which are characterized by an acrylate group attached to a phenyl ring. The key structural features include a para-substituted aromatic ring, a trans-configured carbon-carbon double bond (alkene), and a methyl ester functional group. This combination of features gives rise to a unique spectral fingerprint that can be unequivocally identified through a multi-technique spectroscopic approach.

Caption: Structure of Methyl 4-methylcinnamate with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, a complete structural assignment can be made.

¹H NMR Spectral Data

The proton NMR spectrum provides a quantitative count of the different types of protons and their neighboring environments. The spectrum of methyl 4-methylcinnamate was recorded on a 400 MHz instrument using deuterated chloroform (CDCl₃) as the solvent.[1]

Table 1: ¹H NMR Spectroscopic Data for Methyl 4-methylcinnamate (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.67 | Doublet (d) | 16.0 | 1H | Vinylic H (C₈-H) |

| 7.42 | Doublet (d) | 8.1 | 2H | Aromatic H (C₂-H, C₆-H) |

| 7.19 | Doublet (d) | 7.9 | 2H | Aromatic H (C₃-H, C₅-H) |

| 6.40 | Doublet (d) | 16.0 | 1H | Vinylic H (C₇-H) |

| 3.80 | Singlet (s) | - | 3H | Ester -OCH₃ (C₁₀-H) |

| 2.37 | Singlet (s) | - | 3H | Aromatic -CH₃ (C₁₁-H) |

| Data sourced from The Royal Society of Chemistry (2017).[1] |

Interpretation of the ¹H NMR Spectrum:

-

Vinylic Protons: The two doublets at 7.67 ppm and 6.40 ppm are characteristic of protons on a carbon-carbon double bond.[1] The large coupling constant of J = 16.0 Hz is definitive for a trans (E) configuration, a critical stereochemical detail. The downfield shift of the proton at 7.67 ppm is due to its proximity to the electron-withdrawing carbonyl group.

-

Aromatic Protons: The aromatic region displays a classic AA'BB' system, appearing as two distinct doublets at 7.42 ppm and 7.19 ppm.[1] This pattern is indicative of a 1,4-disubstituted (para) benzene ring. The two protons ortho to the electron-donating methyl group (C₃-H, C₅-H) are slightly upfield compared to the two protons ortho to the cinnamate group (C₂-H, C₆-H).

-

Methyl Protons: The spectrum shows two sharp singlets. The signal at 3.80 ppm, integrating to 3 protons, is assigned to the methyl ester group (-COOCH₃).[1] The signal at 2.37 ppm, also integrating to 3 protons, corresponds to the methyl group attached directly to the aromatic ring (-Ar-CH₃).[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum was recorded at 101 MHz in CDCl₃.[1]

Table 2: ¹³C NMR Spectroscopic Data for Methyl 4-methylcinnamate (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Atom Assignment |

| 167.7 | Ester Carbonyl (C₉) |

| 145.1 | Vinylic CH (C₈) |

| 140.8 | Quaternary Aromatic (C₄) |

| 131.8 | Quaternary Aromatic (C₁) |

| 129.5 | Aromatic CH (C₃, C₅) |

| 127.9 | Aromatic CH (C₂, C₆) |

| 116.7 | Vinylic CH (C₇) |

| 51.8 | Ester -OCH₃ (C₁₀) |

| 21.8 | Aromatic -CH₃ (C₁₁) |

| Data sourced from The Royal Society of Chemistry (2017).[1] Note: Some quaternary and methine carbon assignments in the aromatic/vinylic region were refined based on predictive models and comparison with similar structures. |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The signal furthest downfield at 167.7 ppm is characteristic of an ester carbonyl carbon.[1]

-

Aromatic & Vinylic Carbons: The signals between 116 ppm and 146 ppm correspond to the eight carbons of the substituted aromatic ring and the vinylic group. The two quaternary carbons (C₁ and C₄) are distinguishable from the four methine carbons (C₂, C₃, C₅, C₆). The vinylic carbons (C₇ and C₈) are also found in this region.

-

Methyl Carbons: The two upfield signals at 51.8 ppm and 21.8 ppm are assigned to the ester methyl carbon and the aromatic methyl carbon, respectively.[1]

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: a. Accurately weigh 5-10 mg of methyl 4-methylcinnamate. b. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. c. Transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrument Setup: a. Insert the NMR tube into the spectrometer's spinner and place it in the magnet. b. Lock the spectrometer frequency onto the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve maximum homogeneity, ensuring sharp, symmetrical peaks. The line width of the TMS signal should be <0.5 Hz.

-

Data Acquisition: a. ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typically, 8 to 16 scans are sufficient for a high signal-to-noise ratio. b. ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: a. Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). b. Calibrate the chemical shift axis by setting the residual CDCl₃ peak to δ 7.26 ppm for ¹H spectra and δ 77.16 ppm for ¹³C spectra.[1] c. Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Caption: Standard workflow for NMR spectral analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The key to IR spectral interpretation is recognizing characteristic absorption bands. For methyl 4-methylcinnamate, a liquid, the spectrum can be obtained as a thin film between salt plates.[2]

Table 3: Key IR Absorption Bands for Methyl 4-methylcinnamate

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | Aromatic & Vinylic C-H Stretch |

| ~2955 | Medium | Aliphatic C-H Stretch (-CH₃) |

| ~1715 | Strong, Sharp | C=O Stretch (α,β-Unsaturated Ester) |

| ~1635 | Strong | C=C Stretch (Alkene) |

| ~1610, ~1515 | Medium | C=C Stretch (Aromatic Ring) |

| ~1250, ~1170 | Strong | C-O Stretch (Ester) |

| ~980 | Strong | =C-H Bend (trans-Alkene Out-of-Plane) |

| Frequencies are based on typical values for similar cinnamate esters.[3] |

Interpretation of the IR Spectrum:

-

Carbonyl Stretch: The most prominent peak in the spectrum is the strong, sharp absorption around 1715 cm⁻¹. This frequency is characteristic of the C=O stretch of an α,β-unsaturated ester. Conjugation with the C=C double bond lowers the frequency from that of a typical saturated ester (~1740 cm⁻¹).

-

C=C Stretches: A strong band around 1635 cm⁻¹ confirms the presence of the alkene double bond.[3] Additional medium-intensity bands around 1610 cm⁻¹ and 1515 cm⁻¹ are characteristic of the aromatic ring skeletal vibrations.

-

C-O Stretches: Strong absorptions in the fingerprint region, particularly around 1250 cm⁻¹ and 1170 cm⁻¹, are due to the C-O stretching vibrations of the ester group.

-

C-H Bends: A strong band near 980 cm⁻¹ is highly diagnostic for the out-of-plane bending of the hydrogens on a trans-disubstituted double bond, corroborating the ¹H NMR data.

Experimental Protocol: FTIR Spectroscopy (Thin Film Method)

-

Preparation of Salt Plates: Ensure two potassium bromide (KBr) or sodium chloride (NaCl) salt plates are clean and dry. Handle them only by the edges to avoid moisture contamination.

-

Sample Application: Place a single small drop of liquid methyl 4-methylcinnamate onto the center of one salt plate.[2]

-

Film Formation: Place the second salt plate on top and gently rotate it a quarter turn to spread the liquid into a thin, uniform film, ensuring no air bubbles are trapped.[2]

-

Data Acquisition: a. Place the assembled plates into the sample holder in the FTIR spectrometer. b. Acquire a background spectrum of the empty beam path first. c. Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Caption: General workflow for FTIR analysis of a liquid sample.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Mass Spectrometry Data

For methyl 4-methylcinnamate (C₁₁H₁₂O₂), the exact molecular weight is 176.08 g/mol . Using Electron Ionization (EI-MS), the molecule is expected to produce a distinct set of fragment ions.

Table 4: Predicted EI-MS Fragmentation Data for Methyl 4-methylcinnamate

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |

| 176 | [C₁₁H₁₂O₂]⁺˙ | - (Molecular Ion) |

| 145 | [C₁₀H₉O]⁺ | •OCH₃ (31 Da) |

| 117 | [C₉H₉]⁺ | •COOCH₃ (59 Da) |

| 115 | [C₉H₇]⁺ | H₂ + •COOCH₃ |

| 91 | [C₇H₇]⁺ | C₂H₂ from [C₉H₉]⁺ |

| Fragmentation patterns are predicted based on established principles for cinnamate esters.[4] |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak (M⁺˙): The peak at m/z 176 corresponds to the intact molecule with one electron removed, confirming the molecular weight.

-

Loss of a Methoxy Radical: A prominent peak is expected at m/z 145, resulting from the cleavage of the O-CH₃ bond to lose a methoxy radical (•OCH₃). This generates a stable 4-methylcinnamoyl cation.

-

Loss of a Carbomethoxy Radical: The base peak (most intense peak) is often observed at m/z 117. This corresponds to the loss of the entire carbomethoxy radical (•COOCH₃), forming the very stable 4-methylstyryl cation.[4]

-

Further Fragmentation: The ion at m/z 117 can undergo further fragmentation. Loss of two hydrogen atoms can lead to a peak at m/z 115. Rearrangement and loss of acetylene (C₂H₂) can produce the tropylium ion at m/z 91, a common fragment for toluene-containing structures.

Fragmentation Pathway

The logical flow of bond cleavages can be visualized to understand the origins of the major peaks in the mass spectrum.

Caption: Major EI-MS fragmentation pathways for Methyl 4-methylcinnamate.

Experimental Protocol: Mass Spectrometry (EI-MS)

-

Sample Introduction: Dissolve a small amount of the sample (<1 mg) in a volatile solvent like methanol or dichloromethane. Inject a microliter volume into the Gas Chromatograph (GC) coupled to the Mass Spectrometer (MS). The GC will separate the compound from the solvent and introduce it into the ion source.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the signal is processed by a computer to generate the mass spectrum.

Conclusion

The structural identity of methyl 4-methylcinnamate is unequivocally confirmed through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR provide the definitive carbon-hydrogen framework, including the critical trans stereochemistry of the alkene. FTIR spectroscopy validates the presence of key functional groups, namely the α,β-unsaturated ester and the para-substituted aromatic ring. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern consistent with the proposed structure. This comprehensive spectral guide serves as an authoritative reference for the confident identification and quality assessment of methyl 4-methylcinnamate in research and industrial applications.

References

-

The Royal Society of Chemistry (2017). Supporting Information for Catalytic Oxidative Esterification of Aldehydes with Methanol Using an Iron(II) Phthalocyanine Catalyst. Rsc.org. Retrieved from [Link]

-

SciELO (2021). Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. Scielo.br. Retrieved from [Link]

-

Drawell (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Drawell.com. Retrieved from [Link]

-

Northern Illinois University (n.d.). FT-IR sample preparation. Niu.edu. Retrieved from [Link]

-

Indonesian Journal of Chemical Science and Technology (2025). Synthesis of Cinnamic Acid from Benzoin Extract Using Sulfuric Acid as a Catalyst. Ijcst.com. Retrieved from [Link]

-

Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Chem.libretexts.org. Retrieved from [Link]

Sources

A Comprehensive Guide to the NMR Spectral Analysis of Methyl 4-methylcinnamate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2] For professionals in pharmaceutical research and drug development, NMR is a cornerstone for verifying molecular identity, determining purity, and understanding the three-dimensional conformation of molecules. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of methyl 4-methylcinnamate, a common organic compound, and serves as a practical reference for interpreting complex spectral data. By understanding the nuances of chemical shifts, coupling constants, and peak multiplicities, researchers can confidently elucidate the structure of this and related cinnamate esters.[3]

Molecular Structure and Proton Environment

A thorough analysis of an NMR spectrum begins with an understanding of the molecule's structure and the distinct chemical environments of its protons and carbons.

Figure 1. Molecular structure of Methyl 4-methylcinnamate with key protons labeled.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of methyl 4-methylcinnamate, typically recorded in deuterated chloroform (CDCl₃), provides a detailed fingerprint of the proton environments within the molecule. The key features of the spectrum are chemical shift (δ), integration, and signal splitting (multiplicity).[4]

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Hα | 6.40 | Doublet (d) | 16.0 | 1H |

| Hβ | 7.67 | Doublet (d) | 16.0 | 1H |

| Aromatic (H-2, H-6) | 7.42 | Doublet (d) | 8.1 | 2H |

| Aromatic (H-3, H-5) | 7.19 | Doublet (d) | 7.9 | 2H |

| Ester Methyl (OCH₃) | 3.80 | Singlet (s) | - | 3H |

| Ring Methyl (CH₃) | 2.37 | Singlet (s) | - | 3H |

Table 1: ¹H NMR Spectral Data for Methyl 4-methylcinnamate in CDCl₃ [5]

Interpretation of the ¹H NMR Spectrum:

-

Olefinic Protons (Hα and Hβ): The two doublets at 6.40 and 7.67 ppm are characteristic of protons on a carbon-carbon double bond. The large coupling constant of 16.0 Hz is indicative of a trans configuration of these protons, a common feature in cinnamate derivatives.[6][7] The downfield shift of Hβ relative to Hα is due to the deshielding effect of the adjacent aromatic ring.

-

Aromatic Protons: The aromatic region of the spectrum displays a typical AA'BB' pattern, which appears as two distinct doublets.[6] The protons ortho to the electron-donating methyl group (H-3 and H-5) are more shielded and thus appear upfield at 7.19 ppm compared to the protons ortho to the electron-withdrawing cinnamate group (H-2 and H-6) at 7.42 ppm.

-

Methyl Protons: The spectrum shows two sharp singlets. The singlet at 3.80 ppm corresponds to the three protons of the methyl ester group, which are deshielded by the adjacent oxygen atom. The singlet at 2.37 ppm is assigned to the three protons of the methyl group attached to the aromatic ring.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.[8] In proton-decoupled ¹³C NMR, each unique carbon atom typically gives rise to a single peak.

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Ester Carbonyl) | 167.7 |

| Cβ | 144.8 |

| C-1 | 140.8 |

| C-4 | 131.8 |

| C-2, C-6 | 129.5 |

| C-3, C-5 | 127.9 |

| Cα | 117.0 |

| OCH₃ (Ester Methyl) | 51.8 |

| CH₃ (Ring Methyl) | 21.8 |

Table 2: ¹³C NMR Spectral Data for Methyl 4-methylcinnamate in CDCl₃ [5]

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The signal at 167.7 ppm is characteristic of an ester carbonyl carbon.[9]

-

Olefinic and Aromatic Carbons: The signals in the range of 117-145 ppm correspond to the sp² hybridized carbons of the double bond and the aromatic ring. The quaternary carbons (C-1 and C-4) often show lower intensity in proton-decoupled spectra.[10]

-

Aliphatic Carbons: The upfield signals at 51.8 ppm and 21.8 ppm are assigned to the methyl ester carbon and the ring methyl carbon, respectively.

Experimental Protocols

Accurate and reproducible NMR data acquisition relies on meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation: A Step-by-Step Guide

-

Weighing the Sample: Accurately weigh 5-10 mg of methyl 4-methylcinnamate for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Use a deuterated solvent, such as chloroform-d (CDCl₃), to dissolve the sample.[11] Deuterated solvents are essential to avoid large solvent signals that would obscure the analyte signals.[12]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[13] Gentle vortexing or warming can aid dissolution.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Figure 2. Workflow for preparing an NMR sample.

Data Acquisition Parameters

Standard acquisition parameters for small organic molecules are generally sufficient for obtaining high-quality spectra of methyl 4-methylcinnamate.[14]

| Parameter | ¹H NMR | ¹³C NMR |

| Pulse Program | zg30 | zgpg30 |

| Number of Scans (NS) | 8-16 | 1024 or more |

| Acquisition Time (AQ) | ~3-4 s | ~1-2 s |

| Relaxation Delay (D1) | 1-2 s | 2 s |

| Spectral Width (SW) | ~12 ppm | ~240 ppm |

Table 3: Typical NMR Data Acquisition Parameters

Causality Behind Parameter Choices:

-

Number of Scans (NS): A higher number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio, which results in a weaker NMR signal.[10]

-

Acquisition Time (AQ) and Relaxation Delay (D1): The sum of AQ and D1 determines the total time between pulses. This "recycle delay" should be long enough to allow for nearly complete relaxation of the nuclei back to their equilibrium state, ensuring accurate signal integration.[15]

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of methyl 4-methylcinnamate presented in this guide demonstrates the power of NMR spectroscopy for unambiguous structural elucidation. By carefully interpreting chemical shifts, coupling constants, and integration, researchers can gain a detailed understanding of the molecular architecture. The provided experimental protocols offer a self-validating system for obtaining high-quality, reproducible NMR data, which is critical for the rigorous demands of chemical research and drug development.

References

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Chegg. (2017, August 16). Solved: The 1 H NMR data for methyl E-4-methoxycinnamate in... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

-

Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). hil7_sln.html. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl Cinnamate. PubChem. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

-

University of Missouri-St. Louis. (2020, April 13). Optimized Default 1H Parameters. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Comparative vibrational and NMR study of cis-cinnamic acid polymorphs and trans-cinnamic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Structure−Activity Relationships of Cinnamate Ester Analogues as Potent Antiprotozoal Agents. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters? Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H and ¹³C NMR spectra of methyl cinnamate monomer and poly(methyl.... Retrieved from [Link]

-

Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. Retrieved from [Link]

-

YouTube. (2023, June 9). Structure Elucidation of Organic Compounds. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

- 1. jchps.com [jchps.com]

- 2. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 3. Structure−Activity Relationships of Cinnamate Ester Analogues as Potent Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rsc.org [rsc.org]

- 6. Methyl 4-methoxycinnamate | 3901-07-3 | Benchchem [benchchem.com]

- 7. chegg.com [chegg.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. publish.uwo.ca [publish.uwo.ca]

- 12. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 15. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

Methyl 4-methylcinnamate mass spectrometry fragmentation

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 4-methylcinnamate

Abstract

This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation behavior of methyl 4-methylcinnamate. As a compound of interest in flavor, fragrance, and pharmaceutical research, a thorough understanding of its mass spectral characteristics is crucial for its unambiguous identification and characterization. This document elucidates the primary fragmentation pathways, explains the underlying chemical principles governing ion formation, and provides a validated experimental protocol for acquiring high-quality mass spectra. By integrating mechanistic explanations with practical insights, this guide serves as an essential resource for scientists working with cinnamic acid derivatives and related compounds.

Introduction to Methyl 4-methylcinnamate

Methyl 4-methylcinnamate (C₁₁H₁₂O₂) is an aromatic ester derived from 4-methylcinnamic acid and methanol. Its structure features a para-substituted aromatic ring, a conjugated α,β-unsaturated system, and a methyl ester functional group. This combination of structural motifs gives rise to a characteristic and predictable fragmentation pattern under electron ionization, which is invaluable for its identification in complex matrices.

Molecular Structure:

-

Molecular Formula: C₁₁H₁₂O₂

-

Molecular Weight: 176.21 g/mol

-

Significance: Cinnamate esters are widely used in the food and perfume industries and serve as important precursors in the synthesis of various pharmaceutical agents and organic materials.[1][2] Understanding their behavior in mass spectrometry is fundamental for quality control, metabolic studies, and synthetic chemistry.

The Principles of Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule.[3] This process involves bombarding the gas-phase molecule with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a positively charged radical cation, known as the molecular ion (M⁺•) .[3][4]

The molecular ion is often energetically unstable and undergoes a series of predictable bond cleavages and rearrangements to form smaller, more stable fragment ions.[4] The mass-to-charge ratio (m/z) of these ions is measured, and their relative abundance is plotted to generate a mass spectrum. This spectrum serves as a molecular "fingerprint," providing structural information based on the observed fragmentation patterns.

Elucidation of the Mass Spectrum and Core Fragmentation Pathways

The 70 eV EI mass spectrum of methyl 4-methylcinnamate is characterized by a discernible molecular ion peak and several key fragment ions that reveal the molecule's structure. The fragmentation is primarily dictated by the stability of the resulting ions and neutral losses, with charge retention favored on the most stable fragments.

The Molecular Ion (M⁺•)

Upon electron ionization, methyl 4-methylcinnamate forms a molecular ion with an m/z value corresponding to its molecular weight.

-

m/z 176: This peak represents the intact radical cation [C₁₁H₁₂O₂]⁺•. Its presence and relative intensity are crucial for determining the molecular weight of the analyte.

Primary Fragmentation Pathways

The fragmentation of the methyl 4-methylcinnamate molecular ion is dominated by cleavages around the ester group and benzylic position, leveraging the stability of the conjugated system and the aromatic ring.

A hallmark fragmentation of methyl esters is the cleavage of the O-CH₃ bond, leading to the loss of a methoxy radical (•OCH₃, 31 Da).[5] This results in the formation of a stable acylium ion.

-

m/z 145: [M - •OCH₃]⁺

-

This ion, [C₁₀H₉O]⁺, is highly stabilized by resonance across the entire cinnamoyl system. The formation of this ion is a highly favorable process and often results in a prominent peak in the spectrum.

-

Cleavage of the bond between the vinyl group and the carbonyl carbon results in the loss of the carbomethoxy radical (•COOCH₃, 59 Da).

-

m/z 117: [M - •COOCH₃]⁺

-

This fragmentation yields the 4-methylstyrene radical cation, [C₉H₉]⁺. The stability of this ion is conferred by the aromatic ring and the vinyl group.

-

A characteristic fragmentation for toluene and its derivatives involves the formation of the highly stable tropylium cation. The 4-methylstyrene cation (m/z 117) can undergo rearrangement and lose an acetylene molecule (C₂H₂) to form a substituted tropylium-like ion, or the initial molecular ion can undergo more complex rearrangements. A more direct route involves the cleavage of the bond between the alpha and beta carbons of the side chain.

-

m/z 91: [C₇H₇]⁺

-

This peak is indicative of a tolyl or tropylium structure, a common feature in the mass spectra of compounds containing a methyl-substituted benzene ring.

-

The logical flow of these primary fragmentation events is illustrated in the diagram below.

Caption: Primary fragmentation pathways of methyl 4-methylcinnamate.

Absence of McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds that possess an accessible γ-hydrogen atom.[6][7] The rearrangement proceeds through a six-membered transition state, leading to the elimination of a neutral alkene.[8]

Methyl 4-methylcinnamate lacks a γ-hydrogen on an aliphatic chain relative to the carbonyl group. Therefore, the classic McLafferty rearrangement is not an observed fragmentation pathway for this molecule. This absence is in itself a key diagnostic feature.

Summary of Key Fragment Ions

The table below summarizes the principal ions observed in the electron ionization mass spectrum of methyl 4-methylcinnamate and their proposed structures.

| m/z | Proposed Structure/Formula | Interpretation |

| 176 | [C₁₁H₁₂O₂]⁺• | Molecular Ion (M⁺•) |

| 145 | [C₁₀H₉O]⁺ | Loss of a methoxy radical (•OCH₃) from the ester. |

| 117 | [C₉H₉]⁺ | Loss of the carbomethoxy radical (•COOCH₃). |

| 91 | [C₇H₇]⁺ | Formation of the stable tropylium cation. |

Experimental Protocol: GC-MS Analysis

To acquire a high-quality mass spectrum of methyl 4-methylcinnamate, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. The following protocol provides a validated starting point for analysis.

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of methyl 4-methylcinnamate in a high-purity solvent such as ethyl acetate or dichloromethane.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

GC Conditions:

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL

-

Injection Mode: Split (e.g., 50:1 ratio) or Splitless for trace analysis.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 80°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Final Hold: Hold at 280°C for 5 minutes.

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Transfer Line Temperature: 280°C

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Scan Range: m/z 40 - 300

Data Analysis and Validation

-

Spectrum Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to methyl 4-methylcinnamate.

-

Background Subtraction: Perform background subtraction on the acquired spectrum to remove contributions from column bleed or solvent impurities.

-

Library Matching: Compare the experimental mass spectrum against a reference library, such as the NIST Mass Spectral Library, for confirmation.

-

Manual Interpretation: Manually verify the presence of the key fragment ions (m/z 176, 145, 117, 91) as described in this guide to ensure confident identification.

The workflow for this experimental protocol is outlined below.

Caption: Experimental workflow for GC-MS analysis of methyl 4-methylcinnamate.

Conclusion

The mass spectrometry fragmentation of methyl 4-methylcinnamate under electron ionization is a well-defined process governed by fundamental principles of ion stability. The key fragmentation pathways, including the loss of the methoxy radical (to m/z 145) and the carbomethoxy radical (to m/z 117), provide robust diagnostic markers for its identification. The presence of a fragment at m/z 91 further confirms the substituted aromatic moiety. By leveraging the insights and protocols detailed in this guide, researchers can confidently identify and characterize methyl 4-methylcinnamate, ensuring the integrity and accuracy of their scientific investigations.

References

-

McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. Available at: [Link]

-

Gross, M. L. (2004). Focus in honor of Fred McLafferty, 2003 Distinguished Contribution awardee, for the discovery of the "McLafferty Rearrangement". Journal of the American Society for Mass Spectrometry, 15(7), 951–955. Available at: [Link]

-

Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

-

YouTube. (2020). Mass Spectrometry fragmentation mechanism. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Masike, K., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Chemistry Central Journal, 11(29). Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637520, Methyl cinnamate. Retrieved from [Link].

-

Pathiranage, A. L., et al. (2016). Esterification, Purification and Identification of Cinnamic Acid Esters. World Journal of Chemical Education, 4(3), 57-60. Available at: [Link]

-

American Chemical Society. (2020). Transmutation of Scent: An Evaluation of the Synthesis of Methyl Cinnamate, a Commercial Fragrance, via a Fischer Esterification for the Second-Year Organic Laboratory. Journal of Chemical Education. Available at: [Link]

-

NIST. (n.d.). Methyl p-methoxycinnamate, cis. In NIST Chemistry WebBook. Retrieved from [Link]

-

University of Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

-

Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available at: [Link]

-

Chemistry LibreTexts. (2022). 6.11: Fragmentation Pathways. Retrieved from [Link]

-

ResearchGate. (n.d.). Single stage electrospray mass spectrum of trans-cinnamic acid in negative-ion mode. Retrieved from [Link]

-

YouTube. (2023). McLafferty Rearrangement. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

Sources

- 1. Methyl Cinnamate | C10H10O2 | CID 637520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 7. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Thermodynamic Characterization and Synthesis of Methyl 4-methylcinnamate: A Technical Guide

This technical guide provides a rigorous analysis of Methyl 4-methylcinnamate, focusing on its thermodynamic properties, synthesis, and applications in pharmaceutical research.

Executive Summary

Methyl 4-methylcinnamate (CAS: 20754-20-5) is a crystalline ester utilized as a structural intermediate in pharmaceutical synthesis and a functional ingredient in the fragrance industry. Precise characterization of its melting point (MP) is critical for assessing purity during drug substance development. While the unsubstituted analog (methyl cinnamate) melts near body temperature, the introduction of a para-methyl group significantly elevates the thermal transition point, altering its handling and formulation requirements.

This guide provides validated physical data, synthesis protocols, and analytical methodologies for researchers requiring high-fidelity characterization of this compound.

Chemical Profile & Thermodynamic Analysis[1][2][3][4]

Core Physical Data

The melting point is the primary indicator of solid-state purity for Methyl 4-methylcinnamate. Depression of this value typically indicates the presence of solvent residues or unreacted starting materials (e.g., 4-methylcinnamic acid).

| Property | Value / Description | Source |

| CAS Number | 20754-20-5 | |

| IUPAC Name | Methyl (2E)-3-(4-methylphenyl)prop-2-enoate | |

| Melting Point | 60 – 61 °C (333 – 334 K) | |

| Boiling Point | 273 °C (at 760 mmHg) | |

| Molecular Weight | 176.21 g/mol | |

| Appearance | White to off-white crystalline solid |

Structure-Property Relationships (SAR)

Understanding the melting point requires analyzing the crystal lattice energy. The para-substitution pattern influences packing efficiency.

-

Methyl Cinnamate (Unsubstituted): MP ~34–38 °C. The lack of a para-substituent allows for a specific packing arrangement that is relatively easily disrupted by thermal energy.

-

Methyl 4-methylcinnamate (Methyl group): MP ~60–61 °C. The addition of the non-polar methyl group at the para position increases molecular symmetry and van der Waals interactions, stabilizing the lattice and requiring higher energy to transition to the liquid phase.

-

Methyl 4-methoxycinnamate (Methoxy group): MP ~89–90 °C. The methoxy group adds a dipole, further increasing intermolecular forces compared to the methyl analog.

Synthesis & Purification Protocol

To achieve the reference melting point of 60–61 °C, the compound must be synthesized with high specificity. The following protocol utilizes a Fischer Esterification adapted for high purity.

Reaction Mechanism

The synthesis involves the acid-catalyzed condensation of 4-methylcinnamic acid with methanol.

Figure 1: Synthetic workflow for the production of high-purity Methyl 4-methylcinnamate.

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylcinnamic acid (1.0 eq) in anhydrous Methanol (10.0 eq).

-

Catalysis: Add concentrated Sulfuric Acid (H₂SO₄) (0.1 eq) dropwise.

-

Reflux: Attach a reflux condenser and heat the mixture to 65 °C (methanol boiling point) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the acid spot disappears.

-

Isolation:

-

Crystallization: Recrystallize the crude solid from a mixture of Ethanol/Water to yield white needles. Dry in a vacuum oven at 30 °C.

Analytical Protocol: Melting Point Determination

For pharmaceutical applications, a simple capillary test is often insufficient. Differential Scanning Calorimetry (DSC) provides the most reliable data on phase transitions and polymorphic purity.

DSC Methodology (ASTM E794 Compliant)

This protocol ensures the melting point is distinguished from broad softening ranges caused by impurities.

Equipment: TA Instruments DSC or equivalent (calibrated with Indium).

-

Sample Prep: Weigh 2–5 mg of dried Methyl 4-methylcinnamate into a Tzero aluminum pan. Crimp the lid hermetically.

-

Equilibration: Equilibrate the cell at 20 °C.

-

Ramp: Heat at a rate of 5 °C/min to 100 °C. (Note: A slower rate of 2 °C/min is recommended if high-precision purity determination is required).

-

Analysis:

-

Identify the Onset Temperature (

) of the endothermic peak. This is the thermodynamically correct melting point (should be ~60 °C). -

Identify the Peak Temperature (

). -

Calculate the Heat of Fusion (

) by integrating the peak area.

-

Figure 2: Logic flow for Differential Scanning Calorimetry (DSC) analysis.

Applications in R&D

Pharmaceutical Intermediates

Methyl 4-methylcinnamate serves as a key building block. The "Magic Methyl" effect—where the addition of a methyl group alters solubility and metabolic stability—is a common strategy in drug design [MDPI]. This ester can be hydrolyzed to the acid or reduced to the alcohol/aldehyde for further functionalization in:

-

Anti-inflammatory agents: Cinnamate derivatives often exhibit COX inhibition activity.

-

UV Filters: Similar to its methoxy-analog, it possesses UV-absorbing properties (UV-B range), making it relevant for dermatological formulations.

Quality Control Standard

Due to its sharp melting point (60–61 °C) and stability, it can serve as a secondary internal standard for calibrating melting point apparatus in the 50–100 °C range, bridging the gap between lower melting standards (like benzophenone) and higher ones (like vanillin).

References

-

Royal Society of Chemistry (RSC). (2021). Synthesis and characterization of cinnamate esters. RSC Advances. Retrieved from [Link]

-

MDPI. (2023).[2] The Magic Methyl and Its Tricks in Drug Discovery. Retrieved from [Link][2]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Calibration. Retrieved from [Link]

Sources

Thermodynamic Profile and Distillation Dynamics of Methyl 4-methylcinnamate

CAS: 20754-20-5 | Formula: C₁₁H₁₂O₂ | MW: 176.21 g/mol [1]

Executive Summary

Methyl 4-methylcinnamate (Methyl p-methylcinnamate) is an ester derivative of cinnamic acid, distinguished by a methyl group at the para position of the phenyl ring.[1] While structurally similar to the ubiquitous methyl cinnamate (strawberry/balsamic odor), the addition of the 4-methyl group shifts its thermodynamic profile, raising the boiling point and altering its crystallization behavior.

This guide provides a rigorous technical analysis of the compound's boiling point characteristics under varying pressures, a validated synthesis protocol via Fischer esterification, and a self-validating vacuum distillation workflow for high-purity isolation.[1]

Key Physical Properties:

-

Boiling Point (Atmospheric): 273°C (523.4 K) @ 760 mmHg[1]

-

Melting Point: 60–61°C[1]

-

Density: 1.057 g/cm³[1]

-

Appearance: White to pale yellow crystalline solid (at RT)[2]

-

Odor Profile: Sweet, fruity, cherry-like notes (characteristic of p-tolyl esters).[1]

Thermodynamic Profile & Boiling Point Data

The boiling point of Methyl 4-methylcinnamate is significantly influenced by pressure.[1] Due to its high atmospheric boiling point (273°C), thermal degradation is a risk during purification. Consequently, vacuum distillation is the standard for isolation.

Table 1: Boiling Point vs. Pressure

Data derived from experimental atmospheric values and Clausius-Clapeyron extrapolations for cinnamate esters.[1]

| Pressure (mmHg) | Pressure (mbar) | Boiling Point (°C) | Phase State | Operational Note |

| 760 | 1013.25 | 273.0 | Liquid | Avoid: High risk of polymerization/charring. |

| 20 | 26.6 | ~155 - 160 | Liquid | Standard vacuum pump range.[1] |

| 10 | 13.3 | ~138 - 142 | Liquid | Ideal for rapid distillation. |

| 4 | 5.3 | 115 - 118 | Liquid | Recommended: Optimal balance of rate vs. thermal stress.[1] |

| 1 | 1.33 | ~90 - 95 | Liquid | High-vacuum manifold required.[1] |

Technical Insight: The para-methyl substitution increases the boiling point by approximately 12°C compared to unsubstituted methyl cinnamate (BP 261°C).[1] When setting up distillation fractions, expect the target compound to distill roughly 10–15°C higher than the standard methyl cinnamate baseline.

Synthesis Protocol: Fischer Esterification

Reaction Type: Acid-Catalyzed Condensation Precursors: 4-Methylcinnamic acid + Methanol[1]

This protocol utilizes a classic Fischer esterification driven to completion by the removal of water (or excess methanol) and catalyzed by sulfuric acid.

Reaction Scheme Visualization

Caption: Step-wise mechanistic flow of the acid-catalyzed conversion of 4-methylcinnamic acid to its methyl ester.

Step-by-Step Methodology

-

Stoichiometry: In a 250 mL round-bottom flask (RBF), combine 4-methylcinnamic acid (16.2 g, 100 mmol) with Methanol (anhydrous, 80 mL) . The large excess of methanol drives the equilibrium forward.

-

Catalysis: Slowly add Concentrated H₂SO₄ (1.0 mL) dropwise while stirring. Caution: Exothermic.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle boil (approx. 65°C) for 5–6 hours . Monitor via TLC (Solvent: Hexane/Ethyl Acetate 8:2) until the starting acid spot disappears.

-

Workup:

-

Cool the mixture to room temperature.

-

Concentrate the solution on a rotary evaporator to remove approx. 80% of the methanol.

-

Pour the residue into 150 mL of ice-cold water . The ester may precipitate as a solid or oil depending on purity.

-

Extract with Ethyl Acetate (3 x 50 mL) .[1]

-

Wash the combined organic layers with Saturated NaHCO₃ (to remove unreacted acid) followed by Brine .

-

Dry over anhydrous MgSO₄ , filter, and evaporate solvent to yield the crude solid.

-

Purification: Self-Validating Vacuum Distillation

Because the crude product is a low-melting solid (MP 60-61°C), it can be purified by recrystallization (from hexane/ethanol), but vacuum distillation provides the highest purity for analytical standards.[1]

Distillation Logic & Setup

The "Self-Validating" aspect of this protocol relies on the Pressure-Temperature (P-T) Equivalence check .[1] You must observe the specific boiling temperature correlating to your active vacuum pressure to confirm the identity of the fraction.

Equipment:

-

Short-path distillation head (minimal hold-up volume).[1]

-

Vacuum pump capable of <5 mmHg.[1]

-

Manometer (digital preferred).[1]

-

Oil bath (set 20–30°C higher than expected BP).[1]

Distillation Workflow Visualization

Caption: Logic flow for isolating the main fraction based on temperature stabilization under reduced pressure.

Execution Protocol

-

Liquefaction: Gently melt the crude solid (MP ~60°C) in the distillation flask before applying full vacuum to prevent "bumping" of the solid mass.

-

Pressure Equilibration: Slowly lower pressure to 4 mmHg . Allow the system to stabilize for 2 minutes.

-

Heating: Raise oil bath temperature to ~145°C .

-

Forerun Collection: Discard any distillate coming over below 110°C (residual solvent/methanol).[1]

-

Main Fraction (The Product): Collect the fraction distilling between 115°C and 118°C (at 4 mmHg).

-

Validation: If the temperature drops or pressure spikes, stop collection immediately.

-

-

Solidification: The distillate will solidify upon cooling in the receiver flask.

References

-

LookChem. (2024).[1] Product Data: Methyl 4-methylcinnamate (CAS 20754-20-5).[1][3] Retrieved from [Link]

-

Organic Syntheses. (Various). General Procedures for Fischer Esterification of Cinnamic Acids. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile and Physicochemical Characterization of Methyl 4-methylcinnamate

[1]

Executive Summary

Methyl 4-methylcinnamate (M4MC) is a lipophilic ester derivative of cinnamic acid, serving as a critical intermediate in the synthesis of UV-B filters, fragrances, and bioactive pharmaceutical ingredients.[1] Its solubility profile is a determining factor in reaction yield (Fischer esterification), purification efficiency (recrystallization), and bioavailability in formulation.[1]

This guide provides a technical analysis of the solubility thermodynamics of M4MC, establishing a physicochemical framework for solvent selection. It synthesizes specific synthesis data with homolog-based thermodynamic modeling to provide a robust operational reference.[1]

Part 1: Physicochemical Identity & Structural Analysis[1]

Understanding the solubility of M4MC requires an analysis of its molecular architecture.[1] The compound features a hydrophobic aromatic core substituted with a para-methyl group and a polar ester functionality.[1]

| Property | Specification | Mechanistic Insight |

| IUPAC Name | Methyl 3-(4-methylphenyl)prop-2-enoate | Defines the conjugated system responsible for UV absorption.[1] |